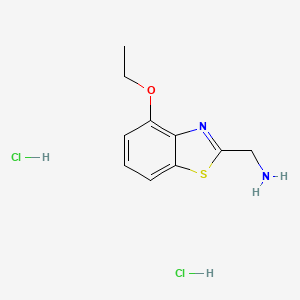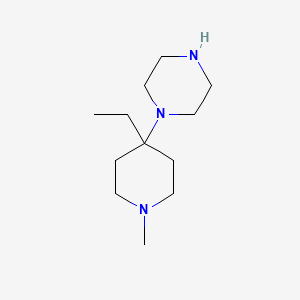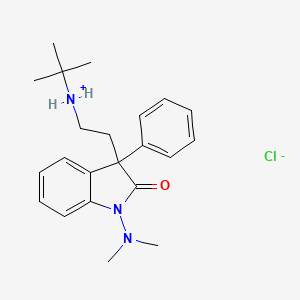
Fmoc-D-Phe-Cl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Phe-Cl: , also known as fluorenylmethyloxycarbonyl-D-phenylalanine chloride, is a derivative of phenylalanine. It is commonly used in peptide synthesis as a protecting group for the amino group of amino acids. The fluorenylmethyloxycarbonyl group is base-labile, making it easy to remove under mild conditions, which is advantageous in solid-phase peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction with Fluorenylmethyloxycarbonyl Chloride: The most common method involves reacting D-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Alternative Methods: Other methods include using fluorenylmethylsuccinimidyl carbonate or fluorenylmethyloxycarbonyl azide, which are also derived from fluorenylmethyloxycarbonyl chloride.
Industrial Production Methods: Industrial production often involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, with fluorenylmethyloxycarbonyl-D-phenylalanine chloride being one of the building blocks.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Fluorenylmethyloxycarbonyl-D-phenylalanine chloride undergoes substitution reactions where the fluorenylmethyloxycarbonyl group is introduced to the amino group of D-phenylalanine.
Deprotection Reactions: The fluorenylmethyloxycarbonyl group is removed using a base such as piperidine, resulting in the formation of the free amino group.
Common Reagents and Conditions:
Reagents: Fluorenylmethyloxycarbonyl chloride, sodium bicarbonate, piperidine.
Conditions: Organic solvents like dioxane, mild basic conditions for deprotection.
Major Products:
Protected Amino Acids: The primary product is fluorenylmethyloxycarbonyl-D-phenylalanine.
Deprotected Amino Acids: After deprotection, the free amino group of D-phenylalanine is obtained.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Widely used in solid-phase peptide synthesis for the protection of amino groups.
Biology:
Protein Engineering: Utilized in the synthesis of peptides and proteins for research purposes.
Medicine:
Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Used in the production of synthetic peptides for various industrial applications.
Mecanismo De Acción
Mechanism:
Molecular Targets and Pathways:
Targets: The primary target is the amino group of D-phenylalanine.
Comparación Con Compuestos Similares
Fluorenylmethyloxycarbonyl-L-phenylalanine chloride: Similar in structure but uses the L-enantiomer of phenylalanine.
Fluorenylmethyloxycarbonyl-glycine chloride: Uses glycine instead of phenylalanine.
Fluorenylmethyloxycarbonyl-alanine chloride: Uses alanine instead of phenylalanine.
Uniqueness:
Chirality: The use of the D-enantiomer of phenylalanine makes fluorenylmethyloxycarbonyl-D-phenylalanine chloride unique compared to its L-enantiomer counterpart.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAXUKFFZHLNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
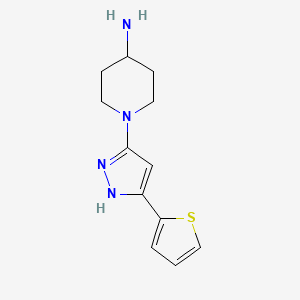
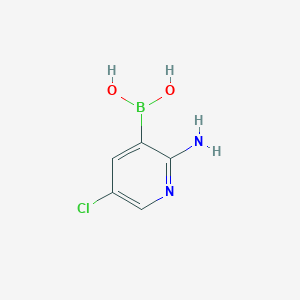

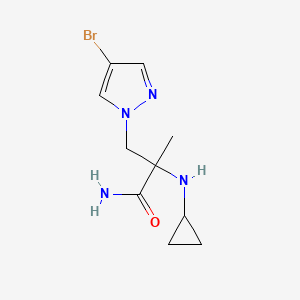

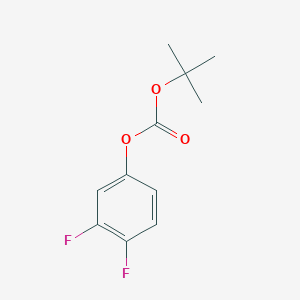
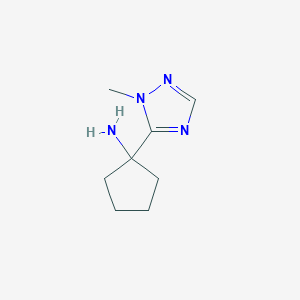
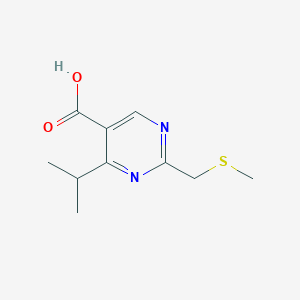
![3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B15327549.png)
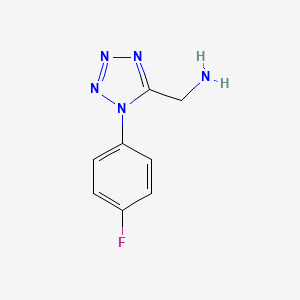
![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-fluoro-O-(phenylmethyl)-L-tyrosine](/img/structure/B15327560.png)
